Cas no 7251-28-7 (Ethyl 2-chloro-3,5-dinitrobenzoate)
Ethyl 2-chloro-3,5-dinitrobenzoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-chloro-3,5-dinitrobenzoate
- Ethyl-2-chlor-3,5-dinitrobenzoat
- NSC44291
- AR-1I8348
- 2-chloro-3,5-dinitro-benzoic acid ethyl ester
- 2-Chlor-3,5-dinitro-benzoesaeure-aethylester
- Ethyl 2-chlor-3,5-dinitrobenzoat
- 2-Chlor-3.5-dinitro-benzoesaeure-aethylester
- ethyl 2-chloro-3,5-dinitro-benzoate
- CTK2H7870
- AKOS005878382
- AC1Q5AL2
- AC1L62WX
- 1-chloro-2,4-dinitro-6-carboethoxybenzene
- Ethyl-2-chlor-3,5-dinitrobenzoat; NSC44291; AR-1I8348; 2-chloro-3,5-dinitro-benzoic acid ethyl ester; 2-Chlor-3,5-dinitro-benzoesaeure-aethylester; Ethyl 2-chlor-3,5-dinitrobenzoat; 2-Chlor-3.5-dinitro-benzoesaeure-aethylester; ethyl 2-chloro-3,5-dinitro-benzoate; CTK2H7870; AKOS005878382; AC1Q5AL2; AC1L62WX; 1-chloro-2,4-dinitro-6-carboethoxybenzene;
- 7251-28-7
- NSC-44291
- DTXSID60286227
- MFCD00033872
- NSC 44291
- SCHEMBL8837568
-
- Inchi: 1S/C9H7ClN2O6/c1-2-18-9(13)6-3-5(11(14)15)4-7(8(6)10)12(16)17/h3-4H,2H2,1H3
- InChI Key: UGNMHSAEARMZRD-UHFFFAOYSA-N
- SMILES: ClC1C(=CC(=CC=1C(=O)OCC)[N+](=O)[O-])[N+](=O)[O-]
Computed Properties
- Exact Mass: 273.99931
- Monoisotopic Mass: 273.999
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 118Ų
Experimental Properties
- Density: 1.53
- Boiling Point: 394.4°C at 760 mmHg
- Flash Point: 192.3°C
- Refractive Index: 1.59
- PSA: 112.58
- LogP: 3.37950
Ethyl 2-chloro-3,5-dinitrobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AY85011-1g |
ethyl 2-chloro-3,5-dinitro-benzoate |
7251-28-7 | 97% | 1g |
$993.00 | 2024-04-19 | |
| A2B Chem LLC | AY85011-5g |
ethyl 2-chloro-3,5-dinitro-benzoate |
7251-28-7 | 97% | 5g |
$2523.00 | 2024-04-19 |
Ethyl 2-chloro-3,5-dinitrobenzoate Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on Ethyl 2-chloro-3,5-dinitrobenzoate
Ethyl 2-chloro-3,5-dinitrobenzoate (CAS 7251-28-7): Properties, Applications, and Industry Insights
Ethyl 2-chloro-3,5-dinitrobenzoate (CAS 7251-28-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitroaromatic ester derivative exhibits unique chemical properties that make it valuable for synthetic applications. With the molecular formula C9H7ClN2O6, this compound features a benzene ring substituted with chloro, dinitro, and ester functional groups, creating interesting reactivity patterns.
The compound's physicochemical properties include a molecular weight of 274.62 g/mol and characteristic yellow crystalline appearance. Researchers value Ethyl 2-chloro-3,5-dinitrobenzoate for its role as a building block in organic synthesis, particularly in the development of more complex molecular architectures. Recent studies have explored its potential in creating novel heterocyclic compounds, which are crucial in medicinal chemistry for drug discovery programs.
In the pharmaceutical sector, CAS 7251-28-7 serves as an intermediate for synthesizing various bioactive molecules. Its nitro groups and ester functionality provide multiple sites for chemical modification, making it versatile for structure-activity relationship studies. The compound's stability under various conditions has made it particularly useful in high-throughput screening applications, where researchers evaluate large libraries of compounds for biological activity.
The agrochemical industry has shown growing interest in Ethyl 2-chloro-3,5-dinitrobenzoate derivatives for developing new crop protection agents. The compound's structural features allow for the creation of molecules with potential herbicidal or fungicidal properties. Recent patent literature reveals innovative applications of this chemical scaffold in designing environmentally friendly pesticides that target specific plant metabolic pathways while minimizing ecological impact.
From a synthetic chemistry perspective, 7251-28-7 offers several advantages. The electron-withdrawing nitro groups activate the aromatic ring for nucleophilic substitution reactions, while the ethyl ester group can be hydrolyzed or transesterified to create various derivatives. These properties make it valuable for constructing complex molecular frameworks found in many active pharmaceutical ingredients (APIs) and specialty chemicals.
Recent advancements in green chemistry have explored more sustainable methods for producing and utilizing Ethyl 2-chloro-3,5-dinitrobenzoate. Researchers are investigating catalytic processes and biocatalytic transformations that could reduce the environmental footprint associated with its synthesis. These developments align with the chemical industry's growing emphasis on sustainable manufacturing practices and atom economy principles.
The global market for fine chemicals like CAS 7251-28-7 continues to expand, driven by increasing demand from the pharmaceutical and agrochemical sectors. Market analysts note particular growth in Asia-Pacific regions, where contract research organizations and custom synthesis providers are scaling up production capabilities. Quality standards for this compound typically require high purity levels (≥98%), with strict control over impurities that could affect downstream applications.
Analytical characterization of Ethyl 2-chloro-3,5-dinitrobenzoate typically involves techniques such as HPLC, GC-MS, and NMR spectroscopy. These methods ensure batch-to-batch consistency and verify structural integrity. The compound's distinct spectral signatures, particularly in 1H NMR (showing characteristic aromatic proton patterns) and IR spectroscopy (displaying strong nitro group absorptions), make it readily identifiable in quality control procedures.
Storage and handling recommendations for 7251-28-7 emphasize protection from moisture and light to maintain stability. While not classified as hazardous under standard regulations, proper laboratory practices should be followed when working with this compound. Material Safety Data Sheets (MSDS) provide detailed guidance on appropriate personal protective equipment and engineering controls for safe handling in research and industrial settings.
Future research directions for Ethyl 2-chloro-3,5-dinitrobenzoate include exploring its potential in material science applications. The compound's aromatic nitro groups could serve as precursors for high-energy materials or as components in organic electronic materials. Additionally, its structural features make it a candidate for developing novel metal-organic frameworks (MOFs) with potential applications in gas storage or catalysis.
Academic and industrial laboratories frequently search for information about synthetic protocols involving CAS 7251-28-7, reflecting the compound's importance in modern organic synthesis. Common queries include optimization of nitration conditions, esterification methods, and purification techniques specific to this molecule. The development of more efficient synthetic routes continues to be an active area of investigation in process chemistry.
From a regulatory perspective, Ethyl 2-chloro-3,5-dinitrobenzoate falls under general chemical safety guidelines rather than specific controlled substance regulations. However, manufacturers and users should stay informed about evolving chemical regulations and REACH compliance requirements, particularly for international trade. Proper documentation including certificates of analysis and safety data sheets should accompany all commercial transactions.
The compound's role in medicinal chemistry continues to evolve, with recent studies examining its potential as a scaffold for kinase inhibitors and other therapeutic targets. Its ability to participate in various click chemistry reactions makes it valuable for combinatorial chemistry approaches in drug discovery. These applications position 7251-28-7 as an important tool in the development of next-generation pharmaceuticals.
In conclusion, Ethyl 2-chloro-3,5-dinitrobenzoate (CAS 7251-28-7) represents a versatile chemical intermediate with broad utility across multiple scientific disciplines. Its unique combination of functional groups enables diverse chemical transformations, while ongoing research continues to uncover new applications. As synthetic methodologies advance and industrial demand grows, this compound will likely maintain its importance in both academic and commercial chemical enterprises.
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